![molecular formula C19H25N3O2S B2515068 3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034573-34-5](/img/structure/B2515068.png)
3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(dimethylamino)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves the reaction of specific starting materials with various reagents to introduce the desired functional groups. In one study, the reaction of 1,7-dimethyl-3(2H)-benzo[b]furo[2,3-c]pyridone with phosphoric acid amides yielded 1,7-dimethyl-3-dimethylamino (morpholino)benzo[b]furo[2,3-c]pyridines, which shares a structural motif with the compound of interest . Another approach involved the use of a versatile building block, E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, which was reacted with various N-nucleophiles to afford a range of derivatives, demonstrating the potential for diverse substitution patterns on the benzamide scaffold .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. In some cases, the definitive structure is confirmed by single-crystal X-ray diffraction. For instance, the X-ray crystal structure of N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide was reported, providing detailed insights into the molecular conformation and the arrangement of functional groups . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The benzamide derivatives synthesized in these studies are designed to undergo specific chemical reactions, often with the aim of producing pharmacologically active compounds. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the overall molecular architecture. For example, the utility of a dimethylamino-substituted benzimidazole derivative as a building block for further reactions was explored, leading to the synthesis of various heterocyclic compounds . This highlights the potential for benzamide derivatives to participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the hydrochloride salts of certain benzamide derivatives showed anti-inflammatory activity, which is a direct consequence of their chemical structure and properties . The solubility of these salts in biological media is particularly relevant for their potential therapeutic application. Additionally, the lack of adverse effects on myocardial function at certain concentrations suggests a favorable safety profile for these compounds .
Scientific Research Applications
Reaction Mechanisms and Intermediate Products
One study examined the reactions of 3-(dimethylamino)-2H-azirines with NH-acidic heterocycles, leading to the formation of various compounds, including 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. The reaction mechanism suggested involves a zwitterionic intermediate that undergoes ring opening or rearrangement to yield the final products (Ametamey & Heimgartner, 1990).
Synthesis of Azole and Pyrimidine Derivatives
Another research focused on synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety. The study highlighted the use of N-nucleophiles in reactions with E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one to afford various derivatives with potential biological activities (Farag et al., 2011).
Derivatives of Benzo[b]furo[2,3-c]pyridines
Research into the synthesis of 3-amino derivatives of benzo[b]furo[2,3-c]pyridines involved the reaction of 1,7-dimethyl-3(2H)-benzo[b]furo[2,3-c]pyridone with phosphoric acid amides, leading to the formation of 1,7-dimethyl-3-dimethylamino (morpholino)benzo[b]furo[2,3-c]pyridines. This synthesis approach offers a method for producing 3-amino derivatives, which are valuable in further chemical transformations (Tolkunov, Kal'nitskii, & Zemskaya, 1991).
Anti-inflammatory Drug Synthesis
A study on the synthesis and activity of four (N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline revealed the preparation of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline. The anti-inflammatory activity of these compounds was evaluated, showing potential for further pharmacological exploration (Lynch et al., 2006).
properties
IUPAC Name |
3-(dimethylamino)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21(2)16-6-3-5-15(13-16)19(23)20-14-17(18-7-4-10-24-18)22-8-11-25-12-9-22/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWXVZLOFQOXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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